molecular formula C23H27ClN2O3S B611015 Ogt-IN-2 CAS No. 442665-87-4

Ogt-IN-2

カタログ番号: B611015
CAS番号: 442665-87-4
分子量: 446.99
InChIキー: HLPZEZRNGAXCJH-LVWGJNHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OGT-IN-2は、タンパク質のセリンおよびスレオニン残基へのN-アセチルグルコサミン付加に関与する酵素であるO-GlcNAc転移酵素の強力な阻害剤ですThis compoundは、O-GlcNAc化の影響とそのさまざまな疾患における影響を研究するために、科学研究で広く使用されてきました .

準備方法

OGT-IN-2の合成は、コア構造の調製から始まり、続いて特定の官能基の導入が行われるいくつかの段階を含みます。合成経路には通常、次の段階が含まれます。

化学反応の分析

OGT-IN-2は、以下を含むいくつかの種類の化学反応を受けます。

    酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

    還元: 還元反応は、this compoundの官能基を修飾するために使用でき、還元された誘導体の形成につながります。

    置換: 求核置換反応または求電子置換反応を使用して、this compoundの官能基を導入または置換することができます。

    一般的な試薬と条件: これらの反応で使用される典型的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤または求電子剤が含まれます。

科学研究への応用

This compoundは、以下を含む幅広い科学研究の用途があります。

    化学: this compoundは、O-GlcNAc転移酵素阻害剤の化学的性質と反応性を研究するために使用されます。

    生物学: 生物学研究では、this compoundは、シグナル伝達、転写、およびストレス応答などの細胞プロセスにおけるO-GlcNAc化の役割を調査するために使用されます。

    医学: this compoundは、癌、糖尿病、および神経変性疾患などの疾患におけるO-GlcNAc転移酵素阻害剤の潜在的な治療用途を調査するために、医学研究で使用されます。

    産業: 製薬業界では、this compoundは、O-GlcNAc転移酵素を標的とする新薬の開発に使用されています

科学的研究の応用

Cancer Therapy

Ogt-IN-2 has emerged as a promising candidate for cancer treatment due to its ability to inhibit OGT, which is implicated in tumor growth and progression.

Case Study: Breast Cancer

  • A study demonstrated that inhibition of OGT using this compound led to decreased proliferation of breast cancer cells, particularly in tamoxifen-resistant cell lines. This was attributed to altered cell cycle dynamics and transcriptional responses that favor tumor suppression .
  • Table 1: Effects of this compound on Breast Cancer Cell Lines
Cell LineTreatment (µM)Proliferation (%)Cell Cycle Phase Changes
TamS1075Increased G2-M phase
TamR1050Decreased S-phase

Case Study: Colorectal Cancer

  • Research indicates that OGT promotes oncogenic transformation in colorectal tissues. Inhibition with this compound resulted in reduced tumor size and polyps in mouse models, suggesting its potential as a therapeutic agent against colorectal cancer .

Immune Response Modulation

This compound's role extends to the modulation of immune responses, particularly in T cells.

Case Study: T Cell Activation

  • In activated human T cells, the use of this compound led to a significant reduction in interleukin-2 production, indicating its potential to modulate immune responses by affecting glycosylation patterns of key proteins involved in T cell activation .
  • Table 2: Impact of this compound on T Cell Function
TreatmentIL-2 Production (pg/mL)Cell Viability (%)
Control20095
This compound (50 µM)5090

Neurodegenerative Diseases

The implications of this compound are also being explored in the context of neurodegenerative diseases.

Case Study: Alzheimer's Disease

  • Recent studies have linked abnormal OGT function with neurodegenerative conditions such as Alzheimer's disease. Inhibition with this compound may help restore normal glycosylation patterns, potentially mitigating pathological features associated with tauopathies .

Cardiovascular Applications

The role of OGT in cardiovascular health has garnered attention, particularly regarding heart failure.

Case Study: Heart Failure Models

  • In cardiomyocyte-specific models, inhibition of OGT with compounds like this compound showed promise in improving cardiac function and reducing pathological remodeling post-infarction. This suggests a therapeutic avenue for managing heart failure through modulation of OGT activity .

作用機序

OGT-IN-2は、O-GlcNAc転移酵素の活性を阻害することによってその効果を発揮し、それによってタンパク質のセリンおよびスレオニン残基へのN-アセチルグルコサミンの付加を防ぎます。この阻害は、O-GlcNAc化の正常な機能を妨げ、さまざまな細胞プロセスにおける変化につながります。this compoundの分子標的には、シグナル伝達、転写、およびストレス応答経路に関与するタンパク質が含まれます。 これらの経路を調節することによって、this compoundは細胞の増殖、分化、および生存に影響を与えることができます .

類似の化合物との比較

This compoundは、その高い効力と特異性のために、O-GlcNAc転移酵素阻害剤の中でユニークです。類似の化合物には以下が含まれます。

This compoundは、O-GlcNAc転移酵素の特異的な阻害のために際立っており、さまざまな生物学的プロセスや疾患におけるO-GlcNAc化の役割を研究するための貴重なツールとなっています。

類似化合物との比較

OGT-IN-2 is unique among O-GlcNAc transferase inhibitors due to its high potency and specificity. Similar compounds include:

This compound stands out due to its specific inhibition of O-GlcNAc transferase, making it a valuable tool for studying the role of O-GlcNAcylation in various biological processes and diseases.

生物活性

Ogt-IN-2 is a small molecule inhibitor of O-GlcNAc transferase (OGT), an enzyme that plays a crucial role in cellular signaling and metabolic regulation through the modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc). This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on various cancer types, and potential therapeutic applications.

OGT catalyzes the addition of O-GlcNAc to serine and threonine residues on proteins, influencing numerous cellular processes including signal transduction, gene expression, and stress responses. The inhibition of OGT by compounds like this compound leads to reduced levels of O-GlcNAcylation, which can alter cell signaling pathways and promote apoptosis in cancer cells. Research indicates that this compound effectively decreases global O-GlcNAc levels in treated cells, thereby impacting cell cycle regulation and promoting cell death in various cancer types .

Case Studies

  • Breast Cancer : A study demonstrated that this compound treatment resulted in significant inhibition of proliferation in tamoxifen-sensitive (TamS) and tamoxifen-resistant (TamR) breast cancer cells. The compound altered the transcriptional program related to cell cycle progression, notably decreasing the number of cells in S-phase and causing an accumulation in G2-M phase .
  • Prostate Cancer : In LNCaP prostate cancer cells, this compound was shown to synergize with CDK inhibitors, leading to enhanced apoptosis. The combination treatment resulted in a marked increase in cell death markers such as cleaved PARP and activated caspases 3/7 . This indicates that this compound not only inhibits OGT but also sensitizes cancer cells to other therapeutic agents.
  • Acute Myeloid Leukemia (AML) : Research has indicated that inhibiting OGT can disrupt self-renewal capabilities in CD34+ hematopoietic stem/progenitor cells and AML cells, driving differentiation and reducing proliferation .

Data Tables

Cancer Type Effect of this compound Mechanism
Breast CancerInhibition of TamR cell proliferationAlters transcriptional programs related to cell cycle
Prostate CancerEnhanced apoptosis when combined with CDK inhibitorsIncreases activation of apoptotic markers
Acute Myeloid LeukemiaDisruption of self-renewal in stem/progenitor cellsInduces differentiation through O-GlcNAc imbalance

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cell Cycle Regulation : Inhibition of OGT leads to significant changes in cell cycle dynamics, particularly affecting S-phase entry and G2-M transition . This suggests a potential therapeutic strategy for targeting rapidly dividing cancer cells.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways selectively in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents enhances its efficacy, providing a promising avenue for developing combination therapies for resistant cancer types .

特性

IUPAC Name

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPZEZRNGAXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。